5-Mercapto-2-pentanone
CAS No.:
Cat. No.: VC18601262
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10OS |
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Molecular Weight | 118.20 g/mol |
IUPAC Name | 5-sulfanylpentan-2-one |
Standard InChI | InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3 |
Standard InChI Key | ZNHQFCJLFKKUNA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CCCS |
Introduction
Chemical Identity and Molecular Characteristics
5-Mercapto-2-pentanone is defined by the molecular formula C₅H₁₀OS, with a molecular weight of 118.19 g/mol and an exact mass of 118.045236 u . Its International Chemical Identifier (InChI) is InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3, and the InChIKey ZNHQFCJLFKKUNA-UHFFFAOYSA-N serves as a unique identifier for databases and chemical indexing . The Simplified Molecular-Input Line-Entry System (SMILES) notation CC(=O)CCCS clarifies its branching structure: a ketone group at position 2, followed by three methylene units (-CH₂-) and a terminal thiol group .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₀OS | |
Molecular Weight | 118.19 g/mol | |
Exact Mass | 118.045236 u | |
SMILES | CC(=O)CCCS | |
InChIKey | ZNHQFCJLFKKUNA-UHFFFAOYSA-N | |
Spectrum Validation Score | 0.97279 (Vapor Phase IR) |
Structural and Spectroscopic Analysis
The molecular structure of 5-mercapto-2-pentanone features a linear carbon chain with a ketone at C2 and a thiol at C5. This arrangement creates a polar molecule with dipole-dipole interactions from the ketone and hydrogen-bonding potential from the thiol. The IR spectrum reveals key absorption bands:
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C=O Stretch: ~1710 cm⁻¹ (ketone carbonyl)
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S-H Stretch: ~2550 cm⁻¹ (thiol group)
Synthetic Pathways and Challenges
While the provided sources lack explicit details on 5-mercapto-2-pentanone synthesis, general strategies for mercapto ketones suggest plausible routes:
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Thiol-Ketone Coupling: Reaction of 2-pentanone with a sulfurizing agent (e.g., H₂S or Lawesson’s reagent) under controlled conditions.
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Michael Addition: Addition of a thiol to an α,β-unsaturated ketone precursor .
Notably, 3-mercapto-2-pentanone synthesis involves enzymatic reduction using recombinant enone reductase and NADPH, followed by oxidation with cerium-based catalysts . Adapting these methods for the 5-isomer would require repositioning the thiol group, potentially through longer-chain intermediates. Challenges include avoiding disulfide formation (common in thiols) and achieving regioselective sulfur incorporation.
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